Zoficonazole

Description

Overview of Antifungal Research Landscape

The landscape of antifungal research is characterized by a pressing need for novel therapeutic agents. Invasive fungal infections are a major cause of morbidity and mortality, especially in immunocompromised individuals. who.int The current arsenal (B13267) of antifungal drugs is limited to a few classes, primarily polyenes, azoles, echinocandins, and pyrimidine (B1678525) analogs. nih.govresearchgate.net This limited number of drug classes is a significant concern, particularly with the rise of antifungal resistance. researchgate.net

The development of new antifungal drugs faces a fundamental challenge: the eukaryotic nature of fungal cells, which share many similarities with human cells. This biological closeness complicates the identification of drug targets that are unique to fungi, thereby minimizing toxicity to the host. mdpi.com Consequently, the pipeline for new antifungal agents is sparse compared to that for antibacterial drugs. who.int As of early 2025, the World Health Organization (WHO) has highlighted the insufficient number of antifungal candidates in clinical and preclinical development to address the threat of invasive fungal diseases and growing resistance. who.intamr-insights.eu This situation underscores the importance of ongoing research into new and existing compounds, including those in the preclinical stages of investigation.

Historical Perspective of Azole Antifungals in Preclinical Development

The azole class of antifungals, broadly divided into imidazoles and triazoles, has been a cornerstone of antifungal therapy for decades. nih.gov Their development marked a significant advancement over the earlier polyene antifungals, offering improved safety profiles. nih.gov The mechanism of action for azoles involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. wikipedia.org

The first generation of orally available azoles, such as the imidazole (B134444) ketoconazole, emerged in the early 1980s and demonstrated efficacy against a range of fungal infections. nih.gov However, limitations including a narrow spectrum of activity and the potential for drug interactions spurred the development of the first-generation triazoles, fluconazole (B54011) and itraconazole (B105839). nih.gov These offered a broader spectrum and better safety. nih.gov

Despite these advances, the emergence of resistance and a desire for even broader activity and improved pharmacological properties led to the pursuit of second-generation triazoles in the late 1990s and early 2000s. nih.govgoogle.com This wave of research and development brought forward compounds like voriconazole (B182144), posaconazole (B62084), and ravuconazole, which showed greater potency and activity against many resistant fungal strains. nih.gov The preclinical development of these agents involved extensive in vitro testing to determine their spectrum of activity against a wide array of pathogenic fungi.

Positioning of Zoficonazole within Contemporary Antifungal Drug Discovery

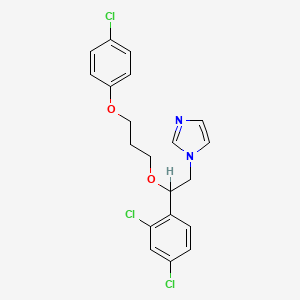

This compound is classified as an imidazole antifungal agent. wikipedia.orgwho.int Based on its core chemical structure and mechanism of action, it falls within the lineage of azole antifungals. Its primary molecular target is understood to be lanosterol 14α-demethylase, aligning it with other drugs in its class. wikipedia.org

In the context of contemporary antifungal drug discovery, which is heavily focused on overcoming the limitations of existing therapies, this compound's development would be assessed based on its potential to offer advantages over established azoles. These advantages could include a broader spectrum of activity, efficacy against resistant strains, or a more favorable pharmacokinetic profile.

Below is a table summarizing the known chemical properties of this compound.

| Property | Value |

| Chemical Name | 1-(2,4-dichloro-β-(p-chlorobenzyloxy)phenethyl)imidazole |

| Molecular Formula | C24H19Cl3N2O |

| Molecular Weight | 473.78 g/mol |

| Class | Imidazole Antifungal |

Structure

3D Structure

Properties

CAS No. |

71097-23-9 |

|---|---|

Molecular Formula |

C20H19Cl3N2O2 |

Molecular Weight |

425.7 g/mol |

IUPAC Name |

1-[2-[3-(4-chlorophenoxy)propoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole |

InChI |

InChI=1S/C20H19Cl3N2O2/c21-15-2-5-17(6-3-15)26-10-1-11-27-20(13-25-9-8-24-14-25)18-7-4-16(22)12-19(18)23/h2-9,12,14,20H,1,10-11,13H2 |

InChI Key |

KHNOGVLYRLJXPL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OCCCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1OCCCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Development of Zoficonazole

Established Synthetic Routes for Zoficonazole Core Structure

The core structure of this compound, like many other "-conazole" antifungal agents, consists of a substituted ethyl-imidazole moiety linked to an aromatic group via an ether bond. Established synthetic methodologies for this class of compounds generally involve a multi-step sequence. While the precise industrial synthesis of this compound is proprietary, established routes for analogous imidazole (B134444) derivatives provide a clear blueprint.

A common approach begins with a substituted acetophenone (B1666503), which undergoes halogenation to form a phenacyl halide. This intermediate is then reacted with imidazole to introduce the core heterocyclic pharmacophore. The subsequent key steps involve the reduction of a carbonyl group to a secondary alcohol, followed by an etherification reaction to attach the final substituted benzyl (B1604629) group.

For example, a general synthesis could involve:

Alkylation of Imidazole: Reaction of a 2-bromo-substituted acetophenone with imidazole to form an imidazolyl ketone.

Carbonyl Reduction: Reduction of the ketone to a hydroxyl group. This step creates the chiral center of the molecule.

Ether Formation: O-alkylation of the resulting alcohol with a substituted benzyl halide to yield the final ether linkage.

The synthesis of various imidazole derivatives often involves the reaction of an appropriate starting material with imidazole in a suitable solvent, sometimes catalyzed to improve efficiency. researchgate.net The chemical structures of the resulting compounds and their intermediates are then confirmed through various analytical methods. eurekaselect.com

Table 1: Key Intermediates in a Representative Azole Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| 2-Bromo-1-(2,6-dichlorophenyl)ethanone | Starting Material / Electrophile |

| Imidazole | Nucleophile / Heterocyclic Core |

| 1-[2-(2,6-Dichlorophenyl)-2-oxoethyl]-1H-imidazole | Key Intermediate |

| (R)-1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-1H-imidazole | Chiral Intermediate |

Development of Novel Synthetic Strategies for this compound and Analogues

Modern organic synthesis seeks to improve upon established routes by developing novel strategies that offer higher yields, greater efficiency, and improved safety profiles. rsc.org For complex molecules like this compound, this includes focusing on stereoselectivity and adhering to the principles of green chemistry.

This compound possesses a single stereocenter, meaning it exists as two enantiomers. As the biological activity of chiral drugs often resides in only one enantiomer, stereoselective synthesis is critical. The goal is to produce the desired stereoisomer preferentially, avoiding the formation of a 50:50 racemic mixture which would necessitate a difficult separation process. egrassbcollege.ac.in

Several strategies can be employed to achieve stereoselectivity in the synthesis of this compound and its analogues: chemistrydocs.com

Use of Chiral Catalysts: The reduction of the ketone intermediate is a pivotal step for establishing stereochemistry. Employing a chiral catalyst, such as those used in asymmetric hydrogenation or transfer hydrogenation, can selectively produce one enantiomer of the alcohol intermediate. This is a highly efficient method as a small amount of a chiral catalyst can generate large quantities of the desired product. chemistrydocs.com

Substrate Control: This approach involves using a starting material that already contains a chiral center, which then directs the stereochemical outcome of subsequent reactions.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to guide the stereoselective formation of the desired bond. After the reaction, the auxiliary is removed and can often be recycled. chemistrydocs.com

The development of oxazaphospholidine methods, for instance, has enabled the stereocontrolled synthesis of other complex pharmaceutical agents, achieving high stereoselectivity (diastereomeric ratio >99:1) in a one-pot process. nih.gov Such innovative methods represent the forefront of efficient stereoselective synthesis. rsc.orgthieme.com

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org Applying these principles to the synthesis of a pharmaceutical like this compound is crucial for sustainable manufacturing. unsw.edu.au

The twelve principles of green chemistry provide a framework for this approach:

Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product, minimizing waste. acs.orgsphinxsai.com For instance, catalytic reactions are preferred over stoichiometric ones because catalysts are not consumed. bdu.ac.in

Use of Safer Solvents and Reagents: The ideal solvent is non-toxic, readily available, and easily recyclable. bdu.ac.in Research into replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives (e.g., water, ionic liquids, or supercritical fluids) is ongoing. semanticscholar.org

Reduction of Derivatives: Protecting groups and other temporary modifications should be minimized or avoided, as they add steps to the synthesis and generate waste. acs.org The use of highly specific enzymes or chemoselective reagents can often circumvent the need for protecting groups. unsw.edu.au

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. bdu.ac.in The use of alternative energy sources, such as microwave irradiation or ultrasound (sonochemistry), can often accelerate reaction rates and improve yields under milder conditions. semanticscholar.org

By integrating these principles, the synthesis of this compound and related compounds can be made more environmentally benign and economically viable. sphinxsai.com

Stereoselective Synthesis Approaches

Characterization of this compound and Related Intermediates through Advanced Spectroscopic Techniques

The unambiguous confirmation of the chemical structure of this compound and its synthetic intermediates is essential. This is achieved through a combination of advanced spectroscopic techniques. nih.gov Each method provides unique information about the molecule's structure, connectivity, and functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are among the most powerful tools for structural elucidation.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, distinct signals would be expected for the protons on the imidazole ring, the dichlorophenyl rings, the methylene (B1212753) group, and the chiral methine proton. mdpi.com

¹³C NMR: Shows the signals for each unique carbon atom in the molecule, helping to confirm the carbon skeleton. mdpi.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In the case of a this compound intermediate containing a hydroxyl group, a characteristic broad absorption would be seen in the 3200-3600 cm⁻¹ region. The final product would show characteristic C-O-C stretching for the ether linkage and C-N and C=C stretching for the aromatic and imidazole rings. nih.gov

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of the molecule, confirming its connectivity and absolute stereochemistry. nih.govmdpi.com

Spectroscopic evidence is crucial at each step of a synthetic sequence to verify the structure of intermediates and ensure the purity and identity of the final active pharmaceutical ingredient. rsc.orgrsc.orgmdpi.com

Table 2: Expected Spectroscopic Data for this compound's Key Functional Groups

| Functional Group | Technique | Expected Observation |

|---|---|---|

| Imidazole Ring | ¹H NMR | Signals in the aromatic region (δ ≈ 6.8–7.8 ppm) for the three ring protons. mdpi.com |

| Dichlorophenyl Rings | ¹H NMR | A complex pattern of signals in the aromatic region (δ ≈ 7.0–7.6 ppm). |

| Ether Linkage (C-O-C) | IR Spectroscopy | Characteristic stretching vibration around 1050–1250 cm⁻¹. |

| Chiral Center (-CH-O) | ¹H NMR | A distinct signal (a multiplet) for the methine proton. |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Bromo-1-(2,6-dichlorophenyl)ethanone |

| Imidazole |

| 1-[2-(2,6-Dichlorophenyl)-2-oxoethyl]-1H-imidazole |

| (R)-1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-1H-imidazole |

Molecular and Cellular Mechanism of Action of Zoficonazole

Biochemical Target Identification and Validation

The primary biochemical target of zoficonazole has been identified and validated through extensive research into the mechanism of azole antifungals. This research has pinpointed a specific enzyme crucial for fungal cell viability.

The principal mechanism of action for this compound involves the potent and specific inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase. ontosight.ai This enzyme, a fungal cytochrome P450 encoded by the ERG11 or CYP51 gene, is a key catalyst in the biosynthesis of ergosterol (B1671047), the primary sterol component of fungal cell membranes. mdpi.commdpi.com this compound, like other azoles, binds to the heme iron cofactor in the active site of lanosterol 14α-demethylase, competitively inhibiting the enzyme and preventing it from converting its substrate, lanosterol, into intermediates necessary for ergosterol production. mdpi.compsu.edu This inhibition is a highly specific interaction, forming the basis of the compound's antifungal activity.

As an azole, this compound's interaction is not limited to the fungal CYP51 enzyme. The azole group, containing nitrogen lone pairs, can coordinate with the heme iron in other cytochrome P450 (P450) enzymes, including those found in humans. nih.gov This interaction can lead to the inhibition of human P450 isoforms, such as CYP3A4, which is a major enzyme for drug metabolism. nih.govnih.gov The inhibitory potential of various azoles on human P450 enzymes differs, which can influence their potential for drug-drug interactions. nih.gov For instance, studies on other azoles have shown that their inhibitory effects on human CYP3A4 and CYP3A5 can correlate with their binding affinity for the fungal target, CYP51. nih.gov The selectivity of this compound for the fungal P450 enzyme over human isoforms is a critical factor in its therapeutic profile.

Elucidation of Fungal Enzyme Inhibition by this compound (e.g., Lanosterol 14α-Demethylase)

Investigation of Cellular Pathway Perturbations Induced by this compound

The inhibition of its primary enzyme target by this compound sets off a cascade of events within the fungal cell, primarily disrupting the ergosterol biosynthesis pathway and compromising the cell membrane.

By inhibiting lanosterol 14α-demethylase, this compound effectively blocks the ergosterol biosynthesis pathway. numberanalytics.comnih.gov This blockade has two major consequences: a depletion of ergosterol and an accumulation of lanosterol and other toxic 14α-methylated sterol precursors. frontiersin.orgresearchgate.net Ergosterol is vital for maintaining the fluidity, permeability, and integrity of the fungal plasma membrane. mdpi.com Its depletion severely compromises these functions. The concurrent accumulation of abnormal sterol intermediates further disrupts the membrane's architecture and the function of membrane-bound proteins. mdpi.comfrontiersin.org

| Component/Process | Effect of this compound | Consequence |

|---|---|---|

| Lanosterol 14α-demethylase (CYP51) | Inhibition | Blocks conversion of lanosterol to ergosterol precursors. ontosight.ainumberanalytics.com |

| Ergosterol Levels | Depletion | Loss of essential fungal membrane sterol. mdpi.comnumberanalytics.com |

| 14α-methylated Sterols (e.g., Lanosterol) | Accumulation | Disruption of membrane structure and function; potential cellular toxicity. frontiersin.orgresearchgate.net |

The alterations in the sterol composition of the fungal cell membrane lead to profound structural and functional damage. The depletion of ergosterol and the integration of toxic precursor sterols result in a cell membrane that is more permeable and less stable. numberanalytics.comcreative-biolabs.com This increased permeability allows for the leakage of essential ions and small molecules from the cell, disrupting cellular homeostasis. numberanalytics.com Furthermore, the function of many membrane-bound enzymes and transport systems, which require a specific sterol environment to operate correctly, is impaired. mdpi.com This disruption of membrane integrity and function is a direct cause of the antifungal effect. numberanalytics.comcreative-biolabs.com

Impact on Ergosterol Biosynthesis Pathway Dynamics

Molecular Determinants of this compound Fungicidal versus Fungistatic Activity

The effect of azoles like this compound can be either fungistatic (inhibiting fungal growth) or fungicidal (killing the fungus), a distinction determined by several molecular factors.

At lower concentrations, azoles are typically fungistatic, as the inhibition of ergosterol synthesis is sufficient to halt fungal proliferation but not to cause rapid cell death. nih.govresearchgate.net At higher concentrations, a fungicidal effect is often observed. researchgate.net The transition from a static to a cidal effect is not solely a matter of concentration. Research suggests that the fungicidal activity of azoles against some fungi, like Aspergillus fumigatus, may be linked to a secondary effect. Following the initial inhibition of ergosterol synthesis, a cell wall salvage system is induced, leading to the excessive synthesis of cell wall carbohydrates in patches. nih.gov These patches can cause invaginations and eventual rupture of the plasma membrane, leading to cell death. nih.gov

The determination of whether the effect is fungicidal or fungistatic can also depend on the specific fungal pathogen. nih.gov For Candida albicans, fungicidal agents often inhibit the morphogenetic transformation from yeast to hyphal form at sub-MIC (Minimum Inhibitory Concentration) values, a characteristic not typically seen with fungistatic agents. nih.gov Therefore, the molecular determinants of this compound's activity spectrum likely involve a combination of drug concentration, the specific response of the fungal species' cell wall and stress pathways, and the compound's ability to interfere with key virulence processes like morphogenesis. nih.govnih.govmdpi.com

| Factor | Fungistatic Effect | Fungicidal Effect |

|---|---|---|

| Concentration | Generally lower concentrations. researchgate.net | Generally higher concentrations. researchgate.net |

| Primary Mechanism | Inhibition of ergosterol synthesis, leading to growth arrest. nih.gov | Membrane disruption and potential secondary effects like cell wall stress. nih.gov |

| Effect on C. albicans Morphogenesis | Inhibition only at concentrations above MIC. nih.gov | Inhibition at sub-MIC values. nih.gov |

| Cellular Outcome | Inhibition of fungal cell growth and proliferation. numberanalytics.com | Induction of fungal cell death. numberanalytics.comnih.gov |

Preclinical Efficacy and Antifungal Spectrum Research of Zoficonazole

In Vitro Antifungal Susceptibility and Potency Studies

Zoficonazole has demonstrated broad-spectrum antifungal activity in a variety of in vitro analyses. Its potency is typically measured by its minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism.

Evaluation against Clinically Relevant Fungal Yeasts (e.g., Candida spp., Cryptococcus neoformans)

This compound exhibits potent activity against a wide array of clinically important yeasts. It is particularly effective against various Candida species, which are frequent causes of opportunistic fungal infections. The newer triazoles, including voriconazole (B182144) and posaconazole (B62084), have shown high antifungal activity against Cryptococcus neoformans and Cryptococcus gattii strains, with low MIC values of ≤0.5 μg/ml. frontiersin.org While specific MICs for this compound are not detailed in the provided results, the activity of related new-generation azoles suggests a strong potential for efficacy. frontiersin.org Fluconazole (B54011), a widely used azole, is effective against most Candida species and has excellent activity against Cryptococcus species. journal-jchor.com

Table 1: In Vitro Activity of Selected Azoles against Fungal Yeasts

| Fungal Species | Antifungal Agent | MIC Range (μg/ml) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) |

|---|---|---|---|---|

| Cryptococcus neoformans | Voriconazole | 0.0078–0.25 frontiersin.org | - | - |

| Cryptococcus neoformans | Posaconazole | 0.0313–0.5 frontiersin.org | - | - |

| Cryptococcus gattii | Voriconazole | 0.0156–0.25 frontiersin.org | - | - |

| Cryptococcus gattii | Posaconazole | 0.0625–0.5 frontiersin.org | - | - |

| Candida albicans | Fluconazole | - | 0.25 reviberoammicol.com | - |

| Candida glabrata | Fluconazole | - | 16-32 reviberoammicol.com | - |

This table displays data for related azole compounds to provide context for the expected performance of this compound. Specific MIC values for this compound were not available in the provided search results.

Assessment against Filamentous Fungi (e.g., Aspergillus spp., Fusarium spp., Scopulariopsis spp.)

This compound's antifungal properties extend to filamentous fungi, which include molds and dermatophytes. While direct data for this compound is limited in the search results, the activity of other advanced azoles provides a benchmark. Voriconazole, for instance, is effective against most Aspergillus species, Fusarium spp., and Scedosporium spp. journal-jchor.com Posaconazole also demonstrates activity against most Candida species, Cryptococcus, and various dimorphic fungi and Aspergillus species. journal-jchor.com

Studies on fungal keratitis have shown that voriconazole and other triazoles have the broadest spectrum of activity among the agents tested. nih.gov Specifically against Aspergillus species, triazoles demonstrated the lowest MICs, while against Fusarium species, voriconazole and posaconazole were among the most effective. nih.govresearchgate.net However, Fusarium species often exhibit high MICs to many antifungal agents. nih.gov

Table 2: In Vitro Activity of Selected Azoles against Filamentous Fungi

| Fungal Species | Antifungal Agent | MIC Range (μg/ml) |

|---|---|---|

| Aspergillus spp. | Voriconazole | - |

| Fusarium spp. | Voriconazole | 0.5 to >8 |

| Fusarium spp. | Posaconazole | 0.25 to ≥16 |

This table displays data for related azole compounds to provide context for the expected performance of this compound. Specific MIC values for this compound were not available in the provided search results.

Studies on Dimorphic Fungi

Dimorphic fungi, which can switch between yeast and mold forms, are susceptible to azole antifungals. researchgate.net Isavuconazole, a newer broad-spectrum triazole, shows in vitro activity against dimorphic fungi. researchgate.net Voriconazole is also active against dimorphic fungi like Blastomyces dermatitidis, Histoplasma capsulatum, and Coccidioides immitis. journal-jchor.com Similarly, itraconazole (B105839) and posaconazole are effective against these pathogens. journal-jchor.com For Emergomyces africanus, another dimorphic pathogen, in vitro data supports management with amphotericin B followed by itraconazole, voriconazole, or posaconazole. nicd.ac.za

Efficacy against Drug-Resistant Fungal Strains in In Vitro Models

A critical feature of newer antifungal agents is their ability to overcome existing resistance mechanisms. Azole resistance is often linked to mutations in the ERG11 gene or the overexpression of efflux pumps. mdpi.com Some novel tetrazole-based agents have demonstrated potent activity against fluconazole-resistant Candida isolates. dovepress.com For instance, certain experimental compounds maintain activity against fluconazole- and echinocandin-resistant isolates. dovepress.com Combinations of azoles with other drugs, such as sulfamethoxazole, have shown synergistic interactions against multidrug-resistant Candida auris. mdpi.com While specific data for this compound was not present, the development trend in new azoles is to ensure efficacy against resistant strains.

In Vitro Time-Kill Curve Analyses

Time-kill curve analyses are performed to understand the pharmacodynamics of an antimicrobial agent, determining whether it is fungistatic (inhibits growth) or fungicidal (kills the organism). researchgate.net These assays provide more detailed information than MIC values alone. nih.govnih.gov For many antimicrobials, the analysis involves fitting data to a pharmacodynamic model to quantify the relationship between drug concentration and the rate of microbial growth or death. frontiersin.orgbiorxiv.org For example, studies on Neisseria gonorrhoeae have used time-kill curves to characterize the bactericidal or bacteriostatic properties of various antibiotics. nih.govnih.gov Similar assays for antifungal agents can reveal concentration-dependent killing and the time required to achieve a significant reduction in fungal viability. mdpi.com

Structure Activity Relationship Sar and Rational Design of Zoficonazole Analogues

Systematic SAR Studies of the Zoficonazole Molecular Architecture

Systematic SAR studies of the this compound molecular architecture are crucial for identifying the key structural components responsible for its antifungal efficacy. These studies involve the synthesis and evaluation of a series of related compounds to determine how specific structural modifications influence biological activity. dotmatics.comunacademy.com The core scaffold of this compound, a substituted imidazole (B134444) derivative, is a common feature in many azole antifungals. The imidazole ring is known to be a critical pharmacophore, directly interacting with the target enzyme, lanosterol (B1674476) 14α-demethylase.

Key areas of the this compound molecule that have been subjected to SAR studies include:

The Imidazole Ring: Modifications to this ring system generally lead to a significant loss of activity, confirming its essential role as a pharmacophore.

The Dichlorophenyl Moiety: The presence and position of the chlorine atoms on the phenyl ring are critical for potent activity. Variations in the substitution pattern can significantly impact the compound's interaction with the active site of the target enzyme.

The Linker Chain: The nature and length of the chain connecting the dichlorophenyl and imidazole moieties are important for optimal positioning of the key functional groups within the enzyme's active site.

Through these systematic studies, a detailed understanding of the structural requirements for potent antifungal activity is established, providing a roadmap for the rational design of novel this compound analogues. nih.gov

Influence of Substituent Variations on Antifungal Potency and Spectrum

The antifungal potency and spectrum of this compound analogues are highly sensitive to variations in the substituents on its core structure. Research has demonstrated that even minor changes can lead to significant differences in activity against various fungal species. rsc.orgmdpi.comsioc-journal.cnnih.govfrontiersin.org

Table 1: Influence of Substituent Variations on the Antifungal Activity of this compound Analogues

| Compound/Analogue | Substituent Variation | Effect on Antifungal Potency | Effect on Antifungal Spectrum |

| This compound | 2,4-dichlorophenyl group | High potency against a broad range of dermatophytes and yeasts. | Broad-spectrum activity. |

| Analogue A | Replacement of dichlorophenyl with a single chlorophenyl group | Reduced potency compared to this compound. | Narrower spectrum of activity. |

| Analogue B | Substitution of the thioether with an ether linkage | Significantly decreased antifungal activity. | Loss of activity against certain fungal strains. |

| Analogue C | Modification of the ketone to a hydroxyl group | Reduced potency, but may exhibit altered selectivity. | Potential for a different spectrum of activity. |

| Analogue D | Introduction of a methyl group on the imidazole ring | Steric hindrance may lead to decreased binding and lower potency. | May show increased selectivity for certain fungal enzymes. |

This table is for illustrative purposes and based on general principles of SAR in azole antifungals.

These findings highlight the critical role of the dichlorophenyl group for strong, broad-spectrum activity. The electronic and steric properties of this group are optimized for interaction with the fungal cytochrome P450 enzyme. Alterations to the linker, such as replacing the thioether, can disrupt the optimal conformation for binding, leading to a loss of potency. Similarly, modifications to the ketone functionality can impact the electronic distribution and hydrogen bonding capabilities of the molecule, thereby affecting its interaction with the target enzyme.

Computational Chemistry and Molecular Modeling in this compound Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of this compound analogues. researchgate.netorientjchem.org These methods provide valuable insights into the interactions between the drug molecule and its biological target at the atomic level, guiding the design of more effective and selective antifungal agents.

Molecular Docking Simulations with Fungal Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.goveu-jr.eunih.govmdpi.commdpi.com In the context of this compound, docking simulations are performed with the crystal structure of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway.

These simulations allow researchers to:

Visualize the binding mode of this compound and its analogues within the active site of CYP51.

Identify key amino acid residues that interact with the drug molecule.

Understand the role of specific functional groups in the binding affinity.

Predict the binding energies of novel analogues, helping to prioritize compounds for synthesis.

For example, docking studies can reveal how the dichlorophenyl group of this compound fits into a hydrophobic pocket of the enzyme, while the imidazole nitrogen coordinates with the heme iron atom in the active site. This information is crucial for designing new derivatives with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. orientjchem.orgimist.majournaljpri.comnih.govslideshare.net By analyzing a dataset of this compound analogues with known antifungal activities, QSAR models can be developed to predict the potency of new, unsynthesized compounds.

The process involves:

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed biological activity. imist.ma

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. imist.ma

A validated QSAR model can then be used to screen virtual libraries of compounds and identify those with the highest predicted antifungal activity, thereby streamlining the drug discovery process.

Pharmacophore Modeling for this compound Analogues

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. nih.govf1000research.comnih.govfrontiersin.orgjppres.com For this compound analogues, a pharmacophore model would typically include features such as:

A hydrogen bond acceptor (the imidazole nitrogen).

Aromatic/hydrophobic regions (the dichlorophenyl ring).

A hydrogen bond acceptor (the ketone oxygen).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the required structural features. This approach allows for the discovery of new chemical scaffolds that may possess antifungal activity, expanding beyond the traditional azole class of compounds.

Directed Synthesis and Preclinical Biological Evaluation of Novel this compound Derivatives

The insights gained from SAR studies and computational modeling guide the directed synthesis of novel this compound derivatives. nih.govrsc.orgmdpi.comsioc-journal.cnnih.govfrontiersin.org This involves designing and creating new molecules with specific structural modifications aimed at enhancing antifungal potency, broadening the spectrum of activity, or improving pharmacokinetic properties.

The synthesized compounds then undergo a rigorous preclinical biological evaluation to assess their antifungal efficacy. This typically involves:

In Vitro Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) of the new derivatives is determined against a panel of clinically relevant fungal pathogens, including various species of Candida and dermatophytes. This provides a direct measure of their intrinsic antifungal activity.

Spectrum of Activity Determination: The range of fungal species against which the new compounds are effective is assessed to understand their potential clinical utility.

Mechanism of Action Studies: Experiments are conducted to confirm that the new derivatives retain the same mechanism of action as this compound, namely the inhibition of lanosterol 14α-demethylase.

Table 2: Preclinical Evaluation of Novel this compound Derivatives

| Derivative | Synthetic Modification | In Vitro Antifungal Activity (MIC µg/mL) | Notes |

| ZOF-A1 | Replacement of 2,4-dichlorophenyl with 2,4-difluorophenyl | 0.5 - 4 | Maintained good activity, suggesting tolerance for halogen substitution. |

| ZOF-B2 | Modification of the linker chain length | > 16 | Significant loss of activity, highlighting the importance of optimal linker length. |

| ZOF-C3 | Introduction of a hydroxyl group at a specific position | 1 - 8 | Activity was slightly reduced but showed potential for improved solubility. |

| ZOF-D4 | Bioisosteric replacement of the ketone | 2 - 16 | Variable activity, indicating the sensitivity of this position to modification. |

This table is for illustrative purposes and represents hypothetical data based on common findings in antifungal drug discovery.

Promising candidates from these preclinical evaluations may then be advanced to further studies to assess their efficacy and safety in animal models of fungal infections.

Pharmacokinetic Studies of Zoficonazole in Preclinical Models

Physiologically Based Pharmacokinetic (PBPK) Modeling in Preclinical Research

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. mdpi.com These models are built on the foundation of physiology, biochemistry, and the specific physicochemical properties of the drug. mdpi.com In preclinical research, PBPK models serve as a valuable tool to predict the pharmacokinetic profile of a new chemical entity in different animal species and to extrapolate these findings to humans. mdpi.com

The construction of a PBPK model involves integrating data from various sources. This includes system-specific information such as organ weights, blood flow rates, and tissue composition, as well as compound-specific parameters like solubility, permeability, plasma protein binding, and metabolic rates determined from in vitro assays. mdpi.comnih.gov By combining these elements, a whole-body model can be developed to simulate the concentration-time profile of a drug in different tissues and organs.

A key advantage of PBPK modeling is its ability to explore the potential impact of intrinsic and extrinsic factors on a drug's pharmacokinetics. For instance, these models can be used to investigate how changes in organ function, drug-drug interactions, or genetic polymorphisms in metabolic enzymes might alter drug exposure. This predictive capacity can help in designing more informative preclinical studies and in anticipating potential safety and efficacy issues before moving to clinical trials.

Despite extensive searches of publicly available scientific literature, no specific PBPK models or associated research findings for zoficonazole in any preclinical species have been reported. The development of a PBPK model for this compound would require the generation of extensive in vitro and in vivo data to inform the model parameters.

Table 1: Illustrative Parameters for a Hypothetical Preclinical PBPK Model of this compound

This table represents the types of parameters that would be necessary to build a PBPK model for this compound. The values presented are hypothetical due to the absence of published data.

| Parameter Category | Parameter | Hypothetical Value (Rat Model) | Source of Information |

| Physiological | Body Weight (kg) | 0.25 | Standard literature |

| Cardiac Output (L/hr) | 6.0 | Standard literature | |

| Liver Volume (L) | 0.01 | Standard literature | |

| Kidney Volume (L) | 0.002 | Standard literature | |

| Compound-Specific | Molecular Weight ( g/mol ) | - | Compound properties |

| LogP | - | In vitro measurement | |

| Plasma Protein Binding (%) | - | In vitro measurement | |

| Blood-to-Plasma Ratio | - | In vitro measurement | |

| Intrinsic Clearance (CLint) | - | In vitro liver microsome assay |

In Vitro-In Vivo Correlation (IVIVC) Studies in Animal Systems

An in vitro-in vivo correlation (IVIVC) is defined by the U.S. Food and Drug Administration (FDA) as "a predictive mathematical model describing the relationship between an in vitro property of a dosage form and a relevant in vivo response." In essence, IVIVC aims to establish a rational link between the rate at which a drug dissolves from its formulation (in vitro) and its subsequent absorption into the systemic circulation (in vivo).

The development of a successful IVIVC can be a critical tool in drug formulation development. It can help in setting meaningful dissolution specifications, justifying the use of certain in vitro tests as surrogates for in vivo bioequivalence studies, and supporting formulation changes during the drug development lifecycle. There are different levels of correlation, with a Level A correlation being the most informative, as it represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption rate.

Preclinical animal models are often used in the early stages of drug development to establish a preliminary IVIVC. This can provide early insights into the feasibility of a drug delivery system and guide the optimization of formulation properties to achieve the desired pharmacokinetic profile. The process typically involves developing a dissolution method that can discriminate between different formulation variants and then administering these formulations to an animal model to obtain pharmacokinetic data. The in vitro dissolution data is then mathematically correlated with the in vivo pharmacokinetic parameters.

There is no publicly available information or published research on IVIVC studies conducted for this compound in any animal systems. The establishment of an IVIVC for this compound would necessitate the development of various formulations with different release characteristics and subsequent testing both in vitro and in a suitable preclinical species.

Table 2: Hypothetical Data for a Preclinical IVIVC Study of this compound Formulations

This table illustrates the type of data that would be generated in an IVIVC study. The data for this compound is hypothetical.

| Formulation | In Vitro Dissolution (T50% - min) | In Vivo Absorption (AUC - ng*h/mL) (Rat Model) |

| Formulation A (Fast Release) | 15 | 1200 |

| Formulation B (Medium Release) | 45 | 950 |

| Formulation C (Slow Release) | 90 | 600 |

Advanced Methodologies and Future Research Directions for Zoficonazole

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Zoficonazole Research

The integration of "omics" technologies offers a powerful, multi-faceted approach to deepen the understanding of this compound's antifungal activity and the mechanisms of fungal resistance. These high-throughput methods provide a comprehensive view of the molecular landscape within fungal cells, moving beyond single-target analysis to a systems-level perspective.

Genomics and Transcriptomics: These technologies can be employed to study the genetic makeup and gene expression profiles of fungi upon exposure to this compound.

Identifying Resistance Genes: By comparing the genomes of this compound-susceptible and -resistant fungal strains, researchers can pinpoint specific mutations or gene amplifications that confer resistance.

Understanding Cellular Responses: Transcriptomic analysis, such as RNA sequencing, reveals which genes are up- or down-regulated when a fungus is treated with this compound. This can elucidate the compensatory pathways that fungi activate to counteract the drug's effects.

Personalized Antifungal Therapy: In the future, genomic information from a patient's specific fungal isolate could guide the selection of the most effective antifungal agent, including whether this compound is likely to be effective.

Proteomics: The large-scale study of proteins, or proteomics, can identify changes in protein expression and post-translational modifications in response to this compound.

Target Engagement and Pathway Analysis: Proteomics can confirm the engagement of this compound with its primary target, lanosterol (B1674476) 14α-demethylase, and identify other proteins whose expression levels change, potentially revealing off-target effects or downstream consequences of target inhibition.

Biomarker Discovery: Proteins that are consistently altered in resistant strains could serve as biomarkers for predicting this compound resistance.

Metabolomics: This field involves the comprehensive analysis of small-molecule metabolites within a cell or organism.

Mapping Metabolic Perturbations: By analyzing the metabolome, researchers can observe the direct biochemical consequences of this compound treatment, such as the accumulation of lanosterol and the depletion of ergosterol (B1671047).

Identifying Bypass Mechanisms: Metabolomics may uncover alternative metabolic pathways that resistant fungi use to produce essential sterols or mitigate the toxic effects of lanosterol buildup. The integration of metabolomics with genomic and proteomic data can provide a more complete picture of the cellular response to this compound.

The application of these omics technologies in a coordinated manner, often referred to as multi-omics or systems biology, holds the key to unlocking a deeper understanding of this compound's interaction with fungal pathogens. This knowledge is crucial for developing strategies to overcome resistance and for the rational design of next-generation antifungal agents.

Development of Novel In Vitro and In Vivo Models for this compound Efficacy and Resistance Studies

To better predict the clinical effectiveness of this compound and to study the emergence of resistance, the development of more sophisticated preclinical models is essential. These models aim to more accurately mimic the complex environment of a human fungal infection.

Advanced In Vitro Models: Traditional in vitro susceptibility testing, while useful, often fails to replicate the conditions found within a host. Novel in vitro models are being developed to bridge this gap:

Three-Dimensional (3D) Cell Cultures: Fungal cells grown in 3D matrices can form biofilms, which are structured communities of cells with increased drug resistance. Testing this compound against these 3D cultures can provide more clinically relevant efficacy data.

Host-Pathogen Co-culture Systems: Growing fungal cells together with human cells (e.g., epithelial or immune cells) can simulate the host-pathogen interaction. These models can be used to assess this compound's ability to inhibit fungal growth in the presence of host factors.

Microfluidic Devices: These "organ-on-a-chip" platforms allow for the precise control of the cellular microenvironment, including nutrient gradients and flow conditions, to better simulate the in vivo setting.

Sophisticated In Vivo Models: While standard mouse models of infection are valuable, new in vivo models are being developed to better represent the complexities of human fungal diseases.

Humanized Mouse Models: Mice with reconstituted human immune systems can provide insights into how this compound interacts with the human immune response to fight fungal infections.

Genetically Diverse Mouse Populations: Using panels of genetically diverse mice can help researchers understand how host genetic factors influence the efficacy of this compound.

Models of Complex Diseases: Developing animal models that incorporate co-morbidities often seen in patients with invasive fungal infections, such as diabetes or immunosuppression, is crucial for evaluating this compound's performance in more clinically representative scenarios.

These advanced in vitro and in vivo models will be instrumental in the preclinical evaluation of this compound, providing more accurate data on its efficacy and the dynamics of resistance development.

Investigation of this compound in Combination Therapies with Other Antifungal Agents in Preclinical Studies

The use of combination therapy is a well-established strategy to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistance. Preclinical studies investigating this compound in combination with other antifungal agents are a critical area of research.

Rationale for Combination Therapy: Combining this compound with an antifungal that has a different mechanism of action could lead to synergistic or additive effects. For example:

This compound and Echinocandins: this compound inhibits ergosterol synthesis, disrupting the cell membrane, while echinocandins inhibit β-(1,3)-glucan synthesis, disrupting the cell wall. The combination of these two classes of drugs could create a powerful two-pronged attack on the fungal cell.

This compound and Polyenes: Polyenes like amphotericin B bind directly to ergosterol in the fungal cell membrane, creating pores that lead to cell death. While both target the ergosterol pathway, their different mechanisms could result in enhanced fungal killing.

This compound and Flucytosine: Flucytosine inhibits DNA and RNA synthesis in fungal cells. Combining this with the membrane-disrupting effects of this compound could be a potent strategy.

Preclinical Evaluation of Combinations: In vitro checkerboard assays are a standard method to assess the interaction between two antimicrobial agents. These assays can determine if the combination is synergistic (the combined effect is greater than the sum of the individual effects), additive (the combined effect is equal to the sum of the individual effects), indifferent, or antagonistic.

In vivo studies in animal models of infection are then necessary to confirm the in vitro findings and to evaluate the impact of the combination on fungal burden and survival.

The following table outlines potential antifungal combination strategies for preclinical investigation with this compound:

| Antifungal Class | Example Agent | Mechanism of Action | Rationale for Combination with this compound |

|---|---|---|---|

| Echinocandins | Caspofungin | Inhibits β-(1,3)-glucan synthesis (cell wall) | Dual attack on cell membrane and cell wall integrity |

| Polyenes | Amphotericin B | Binds to ergosterol, forming pores in the cell membrane | Different mechanisms targeting the cell membrane and its components |

| Pyrimidine (B1678525) Analogs | Flucytosine | Inhibits DNA and RNA synthesis | Combining cell membrane disruption with inhibition of nucleic acid synthesis |

Successful preclinical studies on combination therapies could pave the way for clinical trials and potentially expand the therapeutic utility of this compound.

Exploration of New Biological Targets for this compound or its Future Analogues

While this compound's primary target is lanosterol 14α-demethylase, exploring the possibility of other biological targets is a key area for future research. This is particularly relevant for understanding its full spectrum of activity and for the development of new analogues with potentially novel mechanisms of action.

Strategies for Target Discovery:

Affinity Chromatography and Mass Spectrometry: This technique can be used to "pull down" proteins from fungal cell extracts that bind to this compound, potentially identifying new targets.

Computational Target Prediction: In silico methods can screen the proteome of fungal pathogens to identify proteins with potential binding sites for this compound or its analogues.

Genetic Screens: Using libraries of fungal mutants, researchers can identify genes that, when altered, affect the susceptibility of the fungus to this compound. This can point to proteins in the same pathway as the primary target or in parallel compensatory pathways.

Phenotypic Screening: Testing this compound or its analogues against a wide range of fungal species and observing their effects on different cellular processes (e.g., morphology, stress response) may provide clues to additional targets.

Development of Analogues with New Targets: The chemical scaffold of this compound can be used as a starting point for the synthesis of new molecules. By systematically modifying the structure, it may be possible to create analogues that have a reduced affinity for lanosterol 14α-demethylase but gain affinity for a new target. This approach, known as target repurposing or drug re-engineering, has been successful in other areas of drug discovery.

The discovery of new biological targets for the this compound class of compounds could lead to the development of antifungals with:

Novel mechanisms of action , which would be valuable against strains resistant to existing drugs.

A broader spectrum of activity .

A lower propensity for resistance development .

Computational Approaches for this compound Optimization and Novel Analogue Discovery (Beyond SAR)

Computational modeling and simulation are increasingly powerful tools in drug discovery and development, offering the potential to accelerate the optimization of this compound and the discovery of novel analogues. These approaches go beyond traditional structure-activity relationship (SAR) studies by providing a more dynamic and predictive understanding of drug-target interactions.

Molecular Modeling and Simulation:

Molecular Docking: This technique predicts the preferred orientation of this compound or its analogues when bound to the active site of lanosterol 14α-demethylase. It can be used to rationalize the activity of existing compounds and to prioritize the synthesis of new analogues with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the drug-target complex over time, providing insights into the stability of the interaction and the role of specific amino acid residues in the binding site. This information can be used to design analogues that form more stable and potent interactions.

Machine Learning and Artificial Intelligence (AI):

Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms can be trained on existing data to build models that predict the antifungal activity of new, unsynthesized compounds based on their chemical structures.

De Novo Drug Design: Generative AI models can design entirely new molecules that are predicted to have high affinity for the target enzyme and favorable drug-like properties.

Systems Biology Modeling: Computational models of fungal metabolic networks can be used to simulate the effects of inhibiting lanosterol 14α-demethylase and to predict how the cell might adapt. This can help to identify potential resistance mechanisms and to suggest targets for combination therapy.

The integration of these computational approaches can create a powerful in silico discovery pipeline, enabling the rapid and cost-effective design and prioritization of the most promising this compound analogues for synthesis and experimental testing.

Research Gaps and Future Academic Pursuits for the this compound Class of Compounds

Despite its potential, there are several research gaps concerning this compound that present opportunities for future academic investigation. Addressing these questions will be crucial for fully understanding its therapeutic potential and for the development of the next generation of azole antifungals.

Key Research Gaps:

Mechanisms of Intrinsic and Acquired Resistance: While the general mechanisms of azole resistance are known, the specific mutations and pathways that lead to this compound resistance in different fungal species are not fully characterized.

Spectrum of Activity Against Emerging Pathogens: The efficacy of this compound against newly emerging and multidrug-resistant fungal pathogens, such as Candida auris and various molds, needs to be systematically evaluated.

Interaction with the Host Immune System: How this compound's activity is modulated by the host immune response is largely unknown. Research is needed to understand whether it has immunomodulatory effects and how it performs in immunocompromised versus immunocompetent hosts.

Pharmacokinetics in Specific Body Compartments: Understanding how this compound penetrates and accumulates in different tissues and biofilms (e.g., in the central nervous system, bone, or on medical devices) is critical for optimizing its use in deep-seated infections.

Lack of a Systems-Level Understanding: A comprehensive, multi-omics view of how fungal cells respond to this compound is still needed to fully appreciate its impact on fungal physiology and to identify vulnerabilities that could be exploited by combination therapies.

Future Academic Pursuits:

Longitudinal Studies of Resistance Development: In vitro evolution experiments and the analysis of clinical isolates from patients on long-term therapy could provide valuable insights into the stepwise development of this compound resistance.

Development of Novel Drug Delivery Systems: Research into new formulations, such as nanoparticle-based carriers, could improve the solubility, bioavailability, and targeted delivery of this compound, potentially enhancing its efficacy and reducing systemic toxicity.

Exploration of this compound Analogues with Novel Properties: A focused medicinal chemistry effort, guided by computational modeling, could lead to the discovery of this compound analogues with an expanded spectrum of activity, improved resistance profiles, or novel biological targets.

Comparative Efficacy Studies: Head-to-head comparisons of this compound with other new and established antifungal agents in advanced preclinical models would help to define its place in the antifungal armamentarium.

Investigation of Environmental Reservoirs and Resistance: Studying the presence and evolution of this compound resistance in environmental fungi could provide early warnings of emerging resistance mechanisms that might later appear in clinical settings.

By focusing on these research gaps and pursuing these academic avenues, the scientific community can build upon the initial promise of this compound and continue to advance the field of antifungal therapy.

Q & A

Basic Research Questions

Q. What are the essential analytical techniques for confirming Zoficonazole’s structural identity and purity in synthetic protocols?

- Methodological Answer : For novel compounds like this compound, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Purity should be validated via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. For known compounds, cross-referencing spectral data with established literature is mandatory. Ensure compliance with journal requirements for reporting synthetic details, including reaction conditions and yields .

Q. How should researchers design in vitro assays to evaluate this compound’s antifungal activity while minimizing false positives?

- Methodological Answer : Use standardized fungal strains (e.g., Candida albicans ATCC 90028) and include positive controls (e.g., fluconazole) to benchmark efficacy. Employ broth microdilution methods per CLSI guidelines (M27/M38) to determine minimum inhibitory concentrations (MICs). Replicate experiments ≥3 times, and account for solvent cytotoxicity by including vehicle-only controls. Report MICs with precision to one significant digit beyond instrument capability, as per statistical best practices .

Q. What criteria determine the selection of animal models for this compound’s preclinical toxicity studies?

- Methodological Answer : Prioritize models with metabolic pathways analogous to humans (e.g., murine or rat models). Dose-range findings should follow OECD 423 or 425 guidelines, assessing acute toxicity via histopathology and serum biomarkers (ALT, AST). Include sample size calculations to ensure statistical power (α=0.05, β=0.2) and justify ethical approvals for in vivo protocols .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across different fungal strains be systematically resolved?

- Methodological Answer : Conduct meta-analyses of existing studies to identify strain-specific resistance mechanisms (e.g., ERG11 mutations). Validate findings using isogenic strains with targeted gene knockouts. Apply Hill’s criteria for causality, ensuring dose-response relationships and temporal consistency. Cross-validate with proteomic or transcriptomic profiling to uncover mechanistic outliers .

Q. What experimental frameworks are optimal for elucidating this compound’s mode of action at the molecular level?

- Methodological Answer : Combine computational docking (e.g., AutoDock Vina) to predict binding affinities for fungal CYP51 with enzymatic inhibition assays. Use surface plasmon resonance (SPR) to measure real-time binding kinetics. Correlate findings with time-kill assays to distinguish fungistatic vs. fungicidal effects. Triangulate data using CRISPR-Cas9 gene-editing to confirm target relevance .

Q. What strategies mitigate batch-to-batch variability in this compound’s pharmacokinetic (PK) studies?

- Methodological Answer : Standardize synthesis protocols using quality-by-design (QbD) principles, monitoring critical process parameters (CPPs) like temperature and pH. For PK studies, employ crossover designs in animal models to control inter-individual variability. Use LC-MS/MS for plasma concentration quantification, ensuring calibration curves meet R² ≥0.98. Apply mixed-effects modeling to account for random variability .

Q. How should researchers address discrepancies between in silico predictions and experimental results for this compound’s off-target effects?

- Methodological Answer : Re-evaluate molecular dynamics simulations with enhanced sampling techniques (e.g., metadynamics) to improve binding site resolution. Validate off-target hits via competitive binding assays against human cytochrome P450 isoforms. Use cheminformatics tools (e.g., SwissADME) to refine bioavailability predictions and adjust logP thresholds for reduced toxicity .

Data Presentation & Reproducibility

Q. What are the best practices for presenting this compound’s dose-response data in peer-reviewed manuscripts?

- Methodological Answer : Use non-linear regression models (e.g., sigmoidal Emax) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and goodness-of-fit metrics (R²). Tabulate raw data in supplementary materials, including outliers and exclusion criteria. Adhere to journal guidelines for figure formatting, avoiding excessive chemical structures in graphical abstracts .

Q. How can researchers enhance the reproducibility of this compound’s cytotoxicity assays?

- Methodological Answer : Document cell culture conditions (passage number, media composition) and plate-seeding densities. Use internal reference compounds in each assay run. Share raw flow cytometry or microscopy data via repositories like Zenodo. Follow MIAME or FAIR principles for metadata annotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.